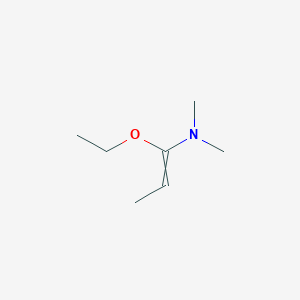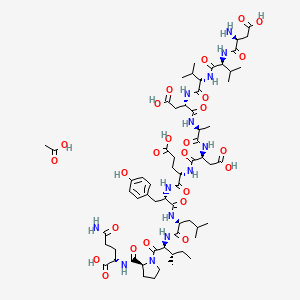
2-Fluoro-4-methoxy-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is through the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzaldehyde ring followed by the addition of methoxy and methyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and methoxylation reactions. These processes are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine, methoxy, and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-Fluoro-4-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
3-Fluoro-4-methoxy-2-methylbenzaldehyde: Similar structure but with different positioning of the fluorine and methyl groups.
4-Fluoro-2-methoxy-3-methylbenzaldehyde: Similar structure but with different positioning of the fluorine and methoxy groups.
Uniqueness: 2-Fluoro-4-methoxy-3-methylbenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted chemical syntheses and specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H9FO2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
2-fluoro-4-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-8(12-2)4-3-7(5-11)9(6)10/h3-5H,1-2H3 |
Clé InChI |
HULCNASUMKXHDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)



![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)


![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
